Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
CAS No.:
Cat. No.: VC16220040
Molecular Formula: C9H12F6O3
Molecular Weight: 282.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12F6O3 |
|---|---|
| Molecular Weight | 282.18 g/mol |
| IUPAC Name | butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
| Standard InChI | InChI=1S/C9H12F6O3/c1-2-3-4-17-7(16)18-5-8(11,12)6(10)9(13,14)15/h6H,2-5H2,1H3 |
| Standard InChI Key | QICOCLNMODAUSR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate features a carbonate ester backbone where one oxygen atom bridges a butyl group () and a hexafluorobutyl chain (). The hexafluorobutyl moiety introduces significant electronegativity and steric hindrance, altering the compound’s solubility and reactivity compared to non-fluorinated carbonates .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1980035-03-7 | |
| Molecular Formula | ||
| Molecular Weight | 282.18 g/mol | |
| IUPAC Name | butyl 2,2,3,4,4,4-hexafluorobutyl carbonate | |
| SMILES Notation | CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |
The compound’s fluorinated segment enhances thermal stability and resistance to nucleophilic attack, traits critical for applications in harsh environments .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves reacting a fluorinated alcohol with a chloroformate derivative under controlled conditions. For example, 2,2,3,4,4,4-hexafluorobutanol may react with butyl chloroformate in the presence of a base such as pyridine to yield the target compound.
This method aligns with strategies used for analogous fluorinated carbonates, where the choice of solvent and temperature optimizes yield and purity .
Reactivity Profile
Physicochemical Properties
Limited experimental data are available for this specific compound, but inferences can be drawn from structurally related fluorocarbonates:
-
Thermal Stability: Fluorinated carbonates generally exhibit higher decomposition temperatures (>200°C) compared to their non-fluorinated counterparts due to strong C–F bonds .
-
Solubility: Expected to be soluble in polar aprotic solvents (e.g., dimethylformamide) but insoluble in water, a trait common to fluorinated organics .
Table 2: Comparative Properties of Fluorinated Carbonates
| Compound | Boiling Point (°C) | Density (g/cm³) | Application |
|---|---|---|---|
| Methyl 2,2,2-trifluoroethyl carbonate | 145–150 | 1.32 | Li-ion battery electrolyte |
| Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate | N/A | N/A | Advanced coatings |
Industrial and Research Applications
Electrolyte Cosolvents in Lithium-Ion Batteries
Fluorinated carbonates like methyl 2,2,2-trifluoroethyl carbonate (MTFEC) are widely used in lithium-ion batteries due to their low flammability and wide operating temperature range (–60°C to +40°C) . Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate’s structural similarity suggests potential as a high-performance electrolyte additive, though direct studies are lacking .
Coatings and Surface Modifications
The compound’s chemical inertness and hydrophobic fluorinated tail make it suitable for water-repellent coatings and corrosion-resistant films. Applications in aerospace and automotive industries are plausible, given the demand for durable surface treatments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume